

Application Notes and Protocols for Tan-Named Research Compounds

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Executive Summary

The query "**Tan 999**" is ambiguous and corresponds to several distinct compounds in scientific and clinical literature. This document provides detailed application notes for the most relevant molecules based on this query for a drug development audience: XL-999, a multi-targeted tyrosine kinase inhibitor; OBI-999, a clinical-stage antibody-drug conjugate; and TAN-999, an indolocarbazole alkaloid. Information on supplier and purchasing avenues for these research-grade compounds is also addressed.

Supplier and Purchasing Information

Direct commercial suppliers for a compound explicitly named "**Tan 999**" are not readily identifiable. The compounds detailed in these notes are specialized research chemicals or clinical-stage drugs.

- For XL-999: This compound is a research chemical. Interested parties should inquire with chemical suppliers specializing in kinase inhibitors, such as BenchChem, MedchemExpress, and others.[1]
- For OBI-999: This is an investigational antibody-drug conjugate currently in Phase I/II clinical trials (NCT04084366).[2][3] It is not available for general purchase. Acquisition would require formal collaboration with the developing company, OBI Pharma.



- For TAN-999: This is an indolocarbazole alkaloid first reported in 1989.[4] It is not listed in major commercial catalogs. Procurement would likely require custom synthesis by a specialized chemical synthesis company.
- For Tanshinone IIA: As a well-characterized natural product, Tanshinone IIA is available from numerous chemical suppliers, including Sigma-Aldrich, Cayman Chemical, and others that provide natural product libraries.

Application Note I: XL-999 (Tyrosine Kinase Inhibitor)

Compound: XL-999 Description: A potent, multi-targeted tyrosine kinase inhibitor with anti-proliferative and anti-angiogenic properties.[1] Primary Targets: VEGFR, PDGFR, FGFR, FLT3. [1]

Mechanism of Action

XL-999 inhibits the autophosphorylation and activation of key receptor tyrosine kinases (RTKs) that are crucial for oncogenesis.[1] By targeting VEGFR (specifically KDR/VEGFR2), it disrupts angiogenesis, the process of forming new blood vessels essential for tumor growth.[1] Its inhibition of FGFR and PDGFR directly impedes tumor cell proliferation.[1] Additionally, XL-999 is a potent inhibitor of FLT3, a key driver in certain hematological malignancies like acute myelogenous leukemia (AML).[1]

Quantitative Data: In Vitro Kinase Inhibition

The following table summarizes the half-maximal inhibitory concentration (IC50) values of XL-999 against key target kinases in biochemical assays.



Target Kinase	IC50 (nM)	
KDR (VEGFR2)	4	
Flt-1 (VEGFR1)	20	
FGFR1	4	
PDGFRα	2	
Data sourced from MedchemExpress.[1]		

Experimental Protocols

Protocol 1: Cell Proliferation (MTT Assay) This protocol assesses the effect of XL-999 on the proliferation of cancer cell lines.

- Cell Plating: Seed cancer cells (e.g., HUVECs for anti-angiogenesis studies, or tumor cell lines with relevant RTK expression) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
- Compound Treatment: Prepare serial dilutions of XL-999 in culture medium. Replace the existing medium with the XL-999 solutions and include a vehicle control (e.g., DMSO).
- Incubation: Incubate the plate for 48-72 hours.
- MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
- Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

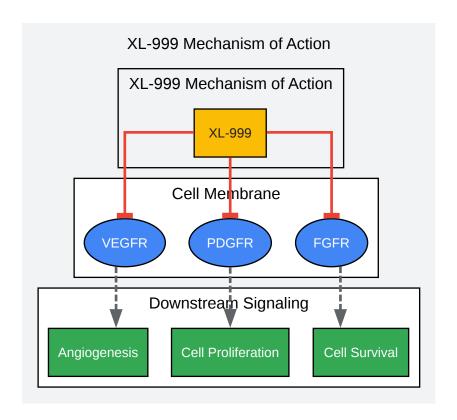
Protocol 2: Western Blot for RTK Phosphorylation This protocol determines if XL-999 inhibits the phosphorylation of its target kinases.



- Cell Culture and Treatment: Culture cells to 70-80% confluency. Starve the cells in serumfree medium for 12-24 hours.
- Stimulation and Inhibition: Pre-treat cells with various concentrations of XL-999 for 2 hours.
 Then, stimulate the cells with the appropriate ligand (e.g., VEGF for VEGFR2, FGF for FGFR) for 15-30 minutes.
- Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Transfer: Separate 20-30 μg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
- Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with a primary antibody against the phosphorylated form of the target kinase (e.g., anti-phospho-VEGFR2) overnight at 4°C.
- Secondary Antibody and Detection: Wash the membrane and incubate with an HRPconjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Normalization: Strip the membrane and re-probe with an antibody for the total protein of the target kinase to ensure equal protein loading.[1]

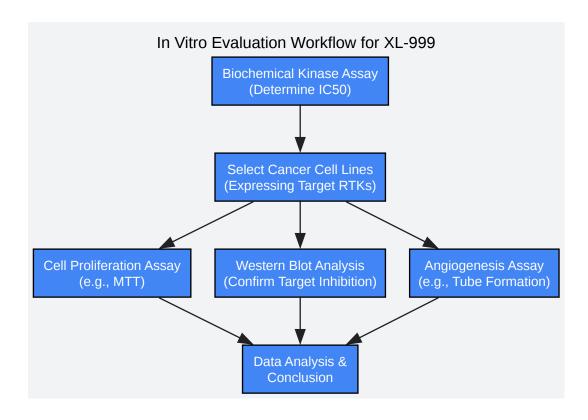
Visualizations: XL-999 Pathways and Workflows





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Caption: XL-999 inhibits key receptor tyrosine kinases (RTKs).





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Caption: A logical workflow for the in vitro testing of XL-999.

Application Note II: OBI-999 (Antibody-Drug Conjugate)

Compound: OBI-999 Description: A novel, investigational antibody-drug conjugate (ADC) targeting the tumor-associated carbohydrate antigen Globo H.[2][3] Components: An anti-Globo H monoclonal antibody (OBI-888) conjugated to the cytotoxic payload monomethyl auristatin E (MMAE) via a cleavable linker.[2][3]

Mechanism of Action

OBI-999 is designed for targeted delivery of a cytotoxic agent to cancer cells expressing Globo H. The ADC binds to Globo H on the tumor cell surface and is subsequently internalized.[2][3] It then traffics to endosomes and lysosomes, where the linker is cleaved by enzymes like cathepsin, releasing the MMAE payload.[3] Free MMAE disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. OBI-999 has also demonstrated a "bystander killing effect," where the released MMAE can diffuse out of the target cell and kill neighboring cancer cells that may have low or no Globo H expression.[2][3]

Quantitative Data: Preclinical Characteristics



Parameter	Value / Observation	
Drug-to-Antibody Ratio (DAR)	4 (>95% homogeneity)[2]	
Cellular Internalization	Trafficked to endosomes and lysosomes within 1 and 5 hours, respectively.[2]	
In Vitro Cytotoxicity	Low nanomolar activity in high Globo H- expressing tumor cells.[2]	
In Vivo Efficacy	Dose-dependent tumor growth inhibition in breast, gastric, and pancreatic cancer xenograft models.[2][3]	
Maximum Tolerated Dose (Monkeys)	The highest non-severely toxic dose was determined to be 10 mg/kg.[2]	
Tumor Accumulation	Maximum MMAE level in the tumor was 16-fold higher than in serum.[2]	

Experimental Protocols

Protocol 1: Cellular Internalization Assay (Immunofluorescence) This protocol visualizes the binding and internalization of OBI-999.

- Cell Culture: Plate Globo H-positive cancer cells (e.g., MCF-7) on glass coverslips and allow them to adhere overnight.
- Treatment: Treat cells with fluorescently labeled OBI-999 for various time points (e.g., 0, 1, 5, 24 hours).
- Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.1% Triton X-100.
- Staining: (Optional) Stain for lysosomes using an antibody against a lysosomal marker (e.g., LAMP1) followed by a secondary antibody with a different fluorophore. Stain nuclei with DAPI.



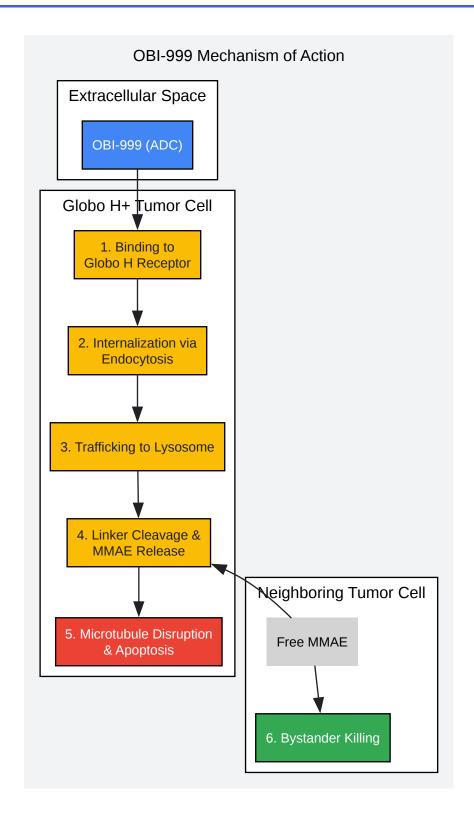
 Imaging: Mount coverslips on slides and visualize using a confocal microscope. Colocalization of OBI-999 with the lysosomal marker over time indicates successful trafficking.

Protocol 2: In Vivo Xenograft Efficacy Study This protocol evaluates the anti-tumor activity of OBI-999 in an animal model.

- Cell Implantation: Implant Globo H-positive human tumor cells subcutaneously into the flank of immunodeficient mice (e.g., NOD-SCID).
- Tumor Growth: Monitor tumor growth until volumes reach approximately 100-150 mm³.
- Randomization and Dosing: Randomize mice into treatment groups (e.g., vehicle control, non-targeting ADC control, OBI-999 at various doses). Administer the ADC, typically via intravenous injection, according to the desired schedule.
- Monitoring: Measure tumor volumes and body weight 2-3 times per week.
- Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration. Efficacy is determined by comparing tumor growth inhibition between the OBI-999 and control groups.

Visualization: OBI-999 Mechanism of Action





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Caption: The workflow of OBI-999 from binding to bystander killing.

Application Note III: TAN-999 (Indolocarbazole Alkaloid)

Compound: TAN-999 Description: A new indolocarbazole alkaloid isolated from Nocardiopsis dassonvillei.[4] Primary Activity: Macrophage activation.[4]

Mechanism of Action

TAN-999 is an immunomodulatory agent that enhances macrophage functions. In vitro studies have shown that it induces the spreading of murine macrophage cell lines.[4] It also augments phagocytic activity, the expression of Fc gamma receptors, and β -glucuronidase activity.[4] When administered to mice, it enhances the phagocytosis-dependent respiratory burst of peritoneal macrophages, indicating it can activate macrophage functions both in vitro and in vivo.[4] Its structural similarity to staurosporine suggests it may act through protein kinase inhibition, but the precise signaling pathway remains to be fully elucidated.

Quantitative Data: Macrophage Activation

Assay	Cell Line / Model	Result
Cell Spreading	Murine Macrophage (Mm 1)	Induced spreading
Phagocytic Activity	Murine Macrophage (Mm 1, J774A.1)	Augmented activity
Fc Gamma Receptor Expression	Murine Macrophage (Mm 1, J774A.1)	Augmented expression
β-glucuronidase Activity	Murine Macrophage (Mm 1, J774A.1)	Augmented activity
Phagocytosis-dependent Respiratory Burst	Mouse Peritoneal Macrophages	Enhanced (in vitro and in vivo) [4]

Experimental Protocols

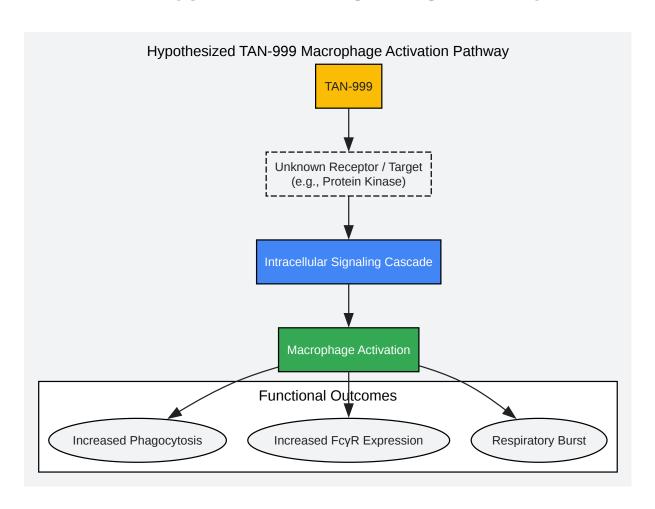
Protocol 1: In Vitro Macrophage Phagocytosis Assay

• Cell Culture: Culture a murine macrophage cell line (e.g., J774A.1) in a 96-well plate.



- Treatment: Treat the macrophages with various concentrations of TAN-999 for 48 hours.
- Phagocytosis Induction: Add fluorescently labeled zymosan particles or latex beads to the wells and incubate for 1-2 hours to allow for phagocytosis.
- Quenching: Add a quenching solution (e.g., Trypan Blue) to quench the fluorescence of noninternalized particles.
- Measurement: Wash the cells with PBS and measure the intracellular fluorescence using a fluorometric plate reader or visualize using fluorescence microscopy. An increase in fluorescence indicates enhanced phagocytic activity.

Visualization: Hypothesized Signaling Pathway



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Caption: A potential pathway for TAN-999-induced macrophage activation.

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